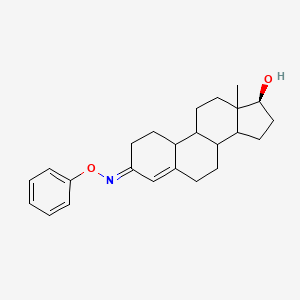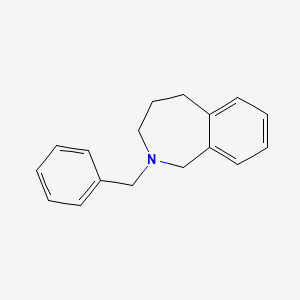
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its unique structure, which includes a hydroxy group and an acetate group attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities with higher purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and cell death. These actions make it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
- 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl acetate
- 2-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52869-26-8 |
|---|---|
Fórmula molecular |
C16H10O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)9-4-2-6-11(18)13(9)15(10)19/h2-7,18H,1H3 |
Clave InChI |
OZWMXTRPPLSEGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)


![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)



![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
